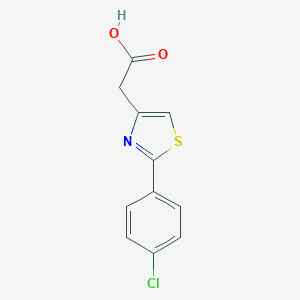

2-Iodo-1,3-dimethoxybenzene

説明

2-Iodo-1,3-dimethoxybenzene is a chemical compound that has been studied for its crystal structure, which was obtained from a dimethyl sulfoxide solution of 2,6-dimethoxybenzoic acid and iodobenzene diacetate under nitrogen atmosphere at 353 K. The crystal structure reveals that molecules are linked by weak C—H∙∙∙π interactions, forming one-dimensional chains with a zigzag motif when viewed down a specific axis. The molecular symmetry coincides with the mirror plane of the space group, resulting in a half-molecule in the asymmetric unit .

Synthesis Analysis

The synthesis of related dimethoxybenzene compounds has been explored in various studies. For instance, the synthesis of 1,2-dimethoxybenzene from chloromethane and pyrocatechol has been improved by investigating factors such as the ratio, pressure, and special catalysts to enhance the quality and yield . Although not directly related to 2-Iodo-1,3-dimethoxybenzene, these studies provide insight into the synthetic approaches that could be applied to similar compounds.

Molecular Structure Analysis

The molecular structure of 1,3-dimethoxybenzene, a related compound, has been studied using gas-phase electron diffraction and quantum chemical calculations. The study revealed three stable planar conformers with varying abundances, which are determined by the orientation of the O—CH3 bonds relative to the benzene ring. The experimental structural parameters were found to be in good agreement with theoretical calculations10. This analysis provides a comparative perspective on the structural aspects of methoxybenzene derivatives.

Chemical Reactions Analysis

Iodobenzene, a related compound to 2-Iodo-1,3-dimethoxybenzene, has been used as a catalyst in various chemical reactions. For example, it catalyzes the cyclization of 2-aryl-N-methoxyethanesulfonamides to produce 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . Additionally, iodobenzene-catalyzed oxidative rearrangement of 2-allylanilines leads to the formation of functionalized indolin-3-ylmethanols with high diastereoselectivities . These studies demonstrate the reactivity of iodobenzene derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzene derivatives have been characterized in various studies. For example, the solid-state structure of 1,2-dimethoxybenzene was determined using X-ray crystallography and 13C nuclear magnetic resonance tensor analysis, revealing the orientation of methoxy groups . Additionally, the emissive properties of 2,5-dimethoxybenzene-1,4-dicarboaldehyde were investigated, showing that it forms highly efficient and pure emitting crystals due to its rigid structure . These findings contribute to the understanding of the physical and chemical behavior of methoxybenzene compounds, which may be extrapolated to 2-Iodo-1,3-dimethoxybenzene.

科学的研究の応用

1. In Guest-Induced Assembly for Heterodimeric Capsules

2-Iodo-1,3-dimethoxybenzene has been studied for its role in the guest-induced assembly of heterodimeric capsules. It's found that certain halogenated and methoxy-substituted benzene compounds, like 1-iodo-4-methoxybenzene, can induce the formation of guest-encapsulating heterodimeric capsules through interactions like CH-halogen and CH-pi interactions. This is significant for the encapsulation and orientation of molecules within these structures, as seen in the study by (Kobayashi et al., 2003).

2. In the Study of Molecular Structure and Conformational Properties

The molecular structure and conformational properties of related compounds like 1,3-dimethoxybenzene (1,3-DMB) have been extensively studied. Investigations using methods like gas-phase electron diffraction and quantum chemical calculations provide insights into the stable planar conformers of these molecules. This research, exemplified by (Dorofeeva et al., 2010), is crucial for understanding the molecular behavior and potential applications of such compounds.

3. In Catalytic Cycles and Oxidative Processes

Compounds like 1-iodo-4-methoxybenzene, closely related to 2-Iodo-1,3-dimethoxybenzene, have been employed in palladium-catalyzed oxidative processes. They function as oxidants to mediate dehydrogenative homocoupling and minimize cross-coupling, as outlined in the research by (Guo et al., 2017). Understanding these processes is vital for advancing synthetic chemistry techniques.

4. In the Synthesis of Weinreb Amides

The study conducted by (Takács et al., 2010) reveals the use of iodoarenes, including compounds similar to 2-Iodo-1,3-dimethoxybenzene, in the palladium-catalyzed aminocarbonylation. This process leads to the synthesis of Weinreb amides in high yields, showcasing the compound's significance in complex chemical syntheses.

5. In Electrochemical Applications

Compounds like 1,4‐Dimethoxybenzene derivatives, closely related to 2-Iodo-1,3-dimethoxybenzene, are chosen as catholytes in non-aqueous redox flow batteries due to their high open-circuit potentials and excellent electrochemical reversibility. The study by (Zhang et al., 2017) highlights the improvements in chemical stability through structural modifications, crucial for the development of efficient energy storage systems.

Safety and Hazards

作用機序

Target of Action

It is known that iodinated aromatic compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of 2-Iodo-1,3-dimethoxybenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

It is known that the compound is solid at room temperature . The compound’s lipophilicity (Log Po/w) is 2.39, which suggests it may have good membrane permeability . The compound is also predicted to have high gastrointestinal absorption and is considered to be BBB permeant .

Result of Action

The compound’s interaction with its targets via electrophilic aromatic substitution could potentially lead to changes in cellular function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Iodo-1,3-dimethoxybenzene. For instance, the compound’s stability could be affected by exposure to light or high temperatures .

特性

IUPAC Name |

2-iodo-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYZALIKRBYPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464477 | |

| Record name | 2-iodo-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-1,3-dimethoxybenzene | |

CAS RN |

16932-44-8 | |

| Record name | 2-iodo-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-1,3-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)

![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)